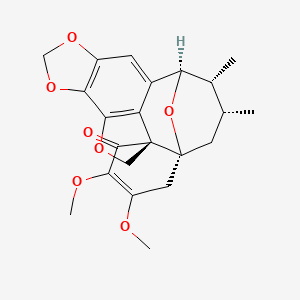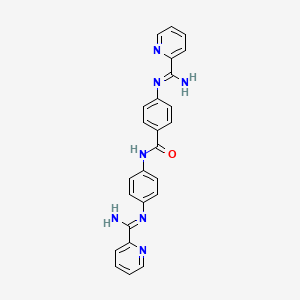![molecular formula C26H44FeP2 B12368877 1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is an organophosphine compound that serves as an organometallic ligand. It is widely used in various catalytic processes due to its unique structural and electronic properties. The compound consists of a ferrocene core with two bis(1,1-dimethylethyl)phosphino groups attached to the cyclopentadienyl rings, providing steric hindrance and electronic modulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene can be synthesized through the reaction of ferrocene with bis(1,1-dimethylethyl)phosphine in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine groups. The reaction can be represented as follows:
Fe(C5H4)2+2P(t-Bu)2→Fe(C5H4P(t-Bu)2)2
The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles can be used under mild conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene involves its role as a ligand in catalytic processes. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The ferrocene core provides stability and electronic modulation, enhancing the efficiency of the catalytic process. The molecular targets and pathways depend on the specific catalytic reaction being facilitated .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Bis[bis(dimethylamino)phosphino]ferrocene
- 1,1’-Bis(diphenylphosphino)ferrocene
- 1,1’-Bis(di-tert-butylphosphino)ferrocene
Comparison: 1,1’-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity and stability of catalytic processes compared to other similar compounds. Additionally, the electronic properties of the tert-butyl groups can influence the reactivity and efficiency of the compound in various applications .
Eigenschaften
Molekularformel |
C26H44FeP2 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q2*-1;+2 |
InChI-Schlüssel |
WDUDHEOUGWAKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)


![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)







